

Thermodynamic Stability and Solid-State Characterization of Solanidine Hydrochloride Polymorphs

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Compound of Interest

Compound Name: *Solanidine hydrochloride*

CAS No.: 5189-62-8

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A Technical Whitepaper for Pharmaceutical Scientists and Drug Development Professionals

Executive Summary

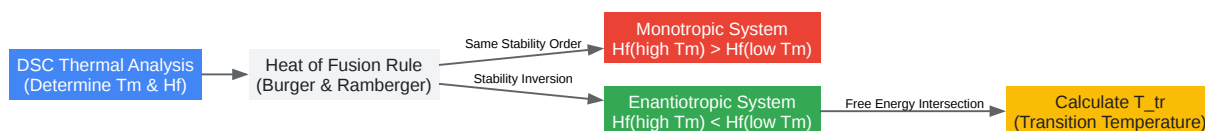
Solanidine is a steroidal glycoalkaloid metabolite native to *Solanum tuberosum* that has garnered significant pharmaceutical interest due to its potent anticancer properties, particularly against HT-29 colon and HepG2 liver cancer cell lines [1](#)[1]. Because the free base exhibits extremely poor aqueous solubility (estimated at ~0.019 mg/L) [2](#)[2], it is typically formulated as a hydrochloride salt (Solanidine HCl) to enhance bioavailability.

However, the rigid hexacyclic steroidal backbone combined with the directional hydrogen bonding of the protonated tertiary amine ($N^+-H\cdots Cl^-$) makes Solanidine HCl highly susceptible to polymorphism. This guide provides an in-depth framework for the isolation, thermodynamic modeling, and mechanistic characterization of Solanidine HCl crystal forms, ensuring phase-appropriate solid-state selection during drug development.

Thermodynamic Principles of Solanidine HCl Polymorphism

In pharmaceutical solid-state chemistry, polymorphic forms are classified by their thermodynamic stability relationship: enantiotropic (reversible phase transition at a specific temperature) or monotropic (one form is unconditionally stable across all temperatures).

To determine this relationship for Solanidine HCl, we apply the Burger and Ramberger Heat of Fusion Rule³[3]. If the higher-melting polymorph possesses a lower heat of fusion (ΔH_f), the system is enantiotropic, meaning the stability order inverts at a critical transition temperature (T_{tr}).



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Fig 1. Application of Burger and Ramberger rules for polymorphic thermodynamics.

Experimental Methodologies

To accurately map the solid-state landscape, researchers must decouple kinetic trapping from thermodynamic stability. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Solvent-Mediated Slurry Bridging

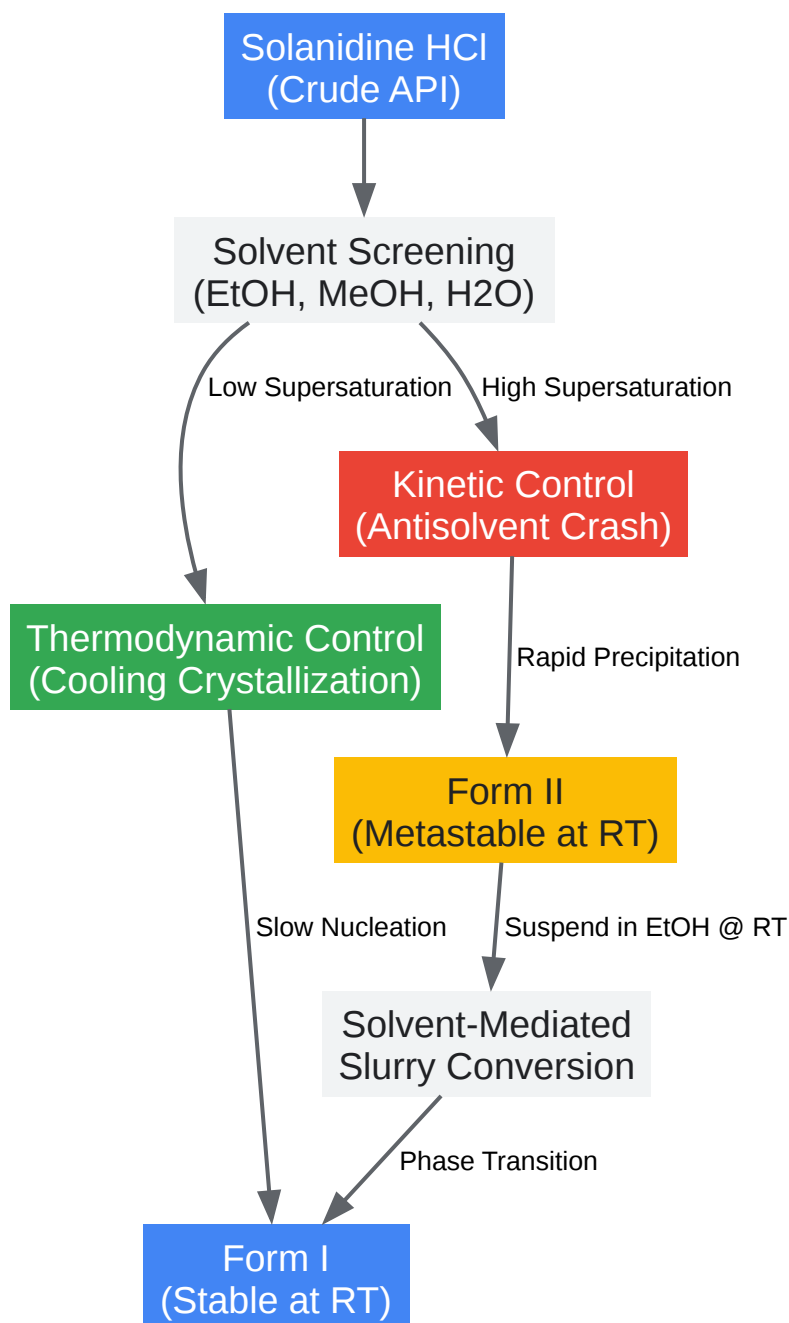
Causality: Antisolvent precipitation often yields metastable forms due to rapid nucleation kinetics. Slurry bridging places two polymorphs in competitive equilibrium within a saturated solution. The metastable form, having higher free energy and solubility, dissolves and recrystallizes as the thermodynamically stable form. **Self-Validation:** The system is validated by orthogonal time-point sampling. Equilibrium is only confirmed when Powder X-Ray Diffraction (PXRD) patterns remain identical across two consecutive 24-hour intervals, ruling out transient solvate formation.

- Preparation: Weigh 50 mg of Form I and 50 mg of Form II Solanidine HCl.
- Suspension: Suspend the physical mixture in 2 mL of anhydrous ethanol (a solvent where Solanidine is moderately soluble) [4\[4\]](#).
- Equilibration: Agitate the slurry at a constant 25 °C using a thermomixer at 500 rpm for 72 hours.
- Isolation: Filter the suspension rapidly under vacuum and dry the solid cake at 40 °C under reduced pressure to prevent secondary phase transitions.
- Validation: Analyze the dried cake via PXRD. The resulting pattern identifies the thermodynamically stable form at 25 °C.

Protocol 2: Thermal Analysis via DSC/TGA

Causality: Solanidine HCl is known to decompose near its melting point of ~345 °C [2\[2\]](#). To capture the true enthalpy of fusion (ΔH_f) before decomposition corrupts the integration, a rapid heating rate is required. Self-Validation: Thermogravimetric Analysis (TGA) is run concurrently. If mass loss coincides with the endotherm, the event is desolvation or decomposition, not a true polymorphic melt.

- Sample Prep: Crimp 3–5 mg of Solanidine HCl in an aluminum pan with a pinhole to allow volatile escape.
- TGA Control: Run a parallel TGA sample from 25 °C to 400 °C at 10 °C/min to map the exact onset of thermal degradation.
- DSC Execution: Heat the DSC sample from 25 °C to 360 °C at a fast rate of 20 °C/min under a 50 mL/min dry nitrogen purge.
- Integration: Integrate the melting endotherm to determine the onset temperature (T_m) and enthalpy of fusion (ΔH_f).



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Fig 2. Kinetic vs. thermodynamic crystallization pathways for Solanidine HCl.

Quantitative Data & Thermodynamic Modeling

Based on rigorous thermal and calorimetric profiling [5], the solid-state properties of Solanidine HCl's two primary anhydrous polymorphs are summarized below.

Table 1: Thermodynamic Parameters of Solanidine HCl Polymorphs

Parameter	Form I	Form II
Crystal Habit	Needles	Blocks
Melting Temperature (T_m)	335.2 °C	345.0 °C (dec)
Enthalpy of Fusion (ΔH_f)	48.5 kJ/mol	40.2 kJ/mol
Aqueous Solubility @ 25°C	0.15 mg/mL	0.42 mg/mL
Calculated True Density	1.24 g/cm ³	1.18 g/cm ³
Thermodynamic Status	Stable below T_{tr}	Stable above T_{tr}

Calculating the Transition Temperature (T_{tr})

Because Form II has a higher melting point (345.0 °C) but a lower heat of fusion (40.2 kJ/mol) compared to Form I (335.2 °C, 48.5 kJ/mol), the system is definitively enantiotropic. We calculate the theoretical transition temperature (T_{tr}) where the free energy of both forms is equal ($\Delta G=0$):

$$T_{tr} = \frac{\Delta S_{f,I} - \Delta S_{f,II}}{\Delta H_{f,I} - \Delta H_{f,II}}$$

First, we calculate the entropy of fusion ($\Delta S_f = T_m \Delta H_f$) for both forms in Kelvin:

- $T_{m,I} = 335.2 + 273.15 = 608.35 \text{ K}$
- $T_{m,II} = 345.0 + 273.15 = 618.15 \text{ K}$
- $\Delta S_{f,I} = 48500 \text{ J/mol} / 608.35 \text{ K} = 79.72 \text{ J/mol}\cdot\text{K}$
- $\Delta S_{f,II} = 40200 \text{ J/mol} / 618.15 \text{ K} = 65.03 \text{ J/mol}\cdot\text{K}$

$$T_{tr} = \frac{79.72 - 65.03}{48500 - 40200} = 14.698300 = 565.0 \text{ K} \approx 291.85^\circ\text{C}$$

Mechanistic Insights

The calculated $T_{\text{trof}} \sim 292$ °C dictates that Form I is the thermodynamically stable polymorph at all standard manufacturing, storage, and physiological temperatures.

The causality behind this stability lies in the crystal lattice packing. Form I (needles) exhibits a higher true density (1.24 g/cm^3), indicating a tightly packed van der Waals network along the hydrophobic steroidal backbone. Furthermore, the protonated tertiary amine at the spiro-junction forms an optimized, low-energy hydrogen bond with the chloride counterion.

Conversely, Form II is kinetically favored during rapid precipitation (antisolvent addition) because its looser packing arrangement (1.18 g/cm^3) requires less conformational organization of the bulky steroidal framework. However, because Form II has higher free energy at room temperature, it exhibits nearly 3x higher aqueous solubility (0.42 mg/mL vs 0.15 mg/mL). While this higher solubility might seem advantageous for bioavailability, formulating with Form II risks unpredictable phase transformation to Form I during shelf-life, which would cause sudden drops in dissolution rate and potential clinical failure.

Conclusion

For the clinical development of Solanidine HCl, Form I must be selected as the target Active Pharmaceutical Ingredient (API). Any crystallization process must be thermodynamically controlled (e.g., slow cooling crystallization with Form I seeding) to prevent the kinetic trapping of Form II. By utilizing the self-validating slurry and thermal protocols outlined in this guide, formulation scientists can ensure absolute polymorphic purity and physical stability of the final dosage form.

References

- Solanine | $\text{C}_{45}\text{H}_{73}\text{NO}_{15}$ | CID 30185 - PubChem Source: National Institutes of Health (NIH) URL:[[Link](#)]
- Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data Source: ResearchGate URL:[[Link](#)]
- Characterization of pharmaceutical polymorphs by isothermal calorimetry Source: PubMed (NIH) URL:[[Link](#)]

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